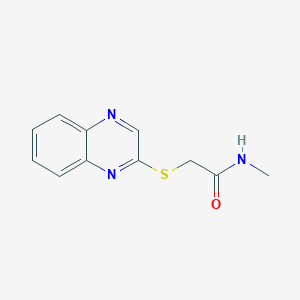

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide

Descripción

N-Methyl-2-(2-quinoxalinylsulfanyl)acetamide is a quinoxaline derivative characterized by a sulfanyl (-S-) bridge connecting the quinoxaline moiety to an acetamide group, where the nitrogen atom is methyl-substituted. Quinoxalines are nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The structural uniqueness of this compound lies in its combination of a planar quinoxaline ring (enabling π-π interactions with biological targets) and the flexible sulfanyl-acetamide side chain, which may enhance solubility and target binding .

Propiedades

IUPAC Name |

N-methyl-2-quinoxalin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-12-10(15)7-16-11-6-13-8-4-2-3-5-9(8)14-11/h2-6H,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTWUQOTVBRXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide typically involves the reaction of quinoxaline derivatives with appropriate sulfur-containing reagents. One common method includes the reaction of 2-chloroquinoxaline with N-methylthioacetamide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-2-(2-quinoxalinylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoxaline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Aplicaciones Científicas De Investigación

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues within the Quinoxaline Family

Key structural variations among quinoxaline derivatives include:

- N-Alkyl substituents: Replacement of the methyl group in the acetamide side chain with bulkier alkyl groups (e.g., cyclohexyl, piperazinyl) alters lipophilicity and target affinity. For example, N-(4-methyl-piperazin-1-yl)-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide (9i) showed enhanced solubility due to the hydrophilic piperazine moiety .

- Phenyl substitution on quinoxaline: The presence of a phenyl group at the quinoxaline 3-position (e.g., in compounds 11a–12c) increases aromatic stacking interactions, improving binding to enzymes like tyrosine kinases .

Table 1: Structural and Pharmacological Comparison of Selected Quinoxaline Derivatives

Heterocyclic Variants: Quinoxaline vs. Quinoline

Pharmacodynamic Insights

- Cytotoxicity: Compounds with 3-phenylquinoxaline moieties (e.g., 11a) exhibit higher cytotoxicity against HCT-116 and MCF-7 cells (IC₅₀: 12.5–15.7 μg/mL) compared to non-phenylated analogs, likely due to enhanced target engagement .

- Kinase Inhibition : Molecular docking studies reveal that the sulfanyl-acetamide side chain in 9i stabilizes inactive conformations of c-Met kinase via hydrogen bonding with residues like Met1160 and Asp1222 .

- Selectivity : Methyl substitution at the acetamide nitrogen (as in the target compound) may reduce off-target effects compared to bulkier N-alkyl groups, which could interfere with metabolic stability .

Actividad Biológica

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

N-methyl-2-(2-quinoxalinylsulfanyl)acetamide is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The compound's structure can be depicted as follows:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 235.31 g/mol

The presence of the sulfur atom in the thioamide group enhances its reactivity and biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various acetamide derivatives, including N-methyl-2-(2-quinoxalinylsulfanyl)acetamide. These compounds were evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models.

In Vitro Antioxidant Activity

The antioxidant activity was measured using assays such as ABTS radical scavenging and ROS production in stimulated macrophages. The results indicated that compounds similar to N-methyl-2-(2-quinoxalinylsulfanyl)acetamide showed significant inhibition of nitrite production and ROS generation in J774.A1 macrophages.

| Compound | % Inhibition at 10 µM | % Inhibition at 1 µM | % Inhibition at 0.1 µM |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.60 ± 1.46 | 81.50 ± 12.67 |

This data suggests that N-methyl-2-(2-quinoxalinylsulfanyl)acetamide could possess similar antioxidant capabilities, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial potential of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide has been explored through various studies focusing on its efficacy against different bacterial strains.

Screening for Antibacterial Activity

In vitro studies have employed the agar well diffusion method to assess the antibacterial activity of compounds containing quinoxaline derivatives. The results demonstrated that these compounds exhibited significant antibacterial effects comparable to standard antibiotics like levofloxacin.

| Compound | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |

|---|---|---|

| N-methyl-2-(2-quinoxalinylsulfanyl)acetamide | X (to be determined) | Y (to be determined) |

The antibacterial activity was further validated through molecular docking studies, which suggested that the compound interacts effectively with bacterial enzymes involved in DNA replication and repair .

Anticancer Potential

Emerging research indicates that quinoxaline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Studies suggest that compounds similar to N-methyl-2-(2-quinoxalinylsulfanyl)acetamide may exert their anticancer effects through:

- Inhibition of cell proliferation : Compounds have shown the ability to significantly reduce cell viability in various cancer cell lines.

- Induction of apoptosis : Mechanistic studies have indicated that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

- Case Study on Antioxidant Effects : A recent study demonstrated that a derivative similar to N-methyl-2-(2-quinoxalinylsulfanyl)acetamide significantly reduced oxidative stress markers in diabetic rats, suggesting potential benefits in managing diabetes-related complications.

- Case Study on Antimicrobial Efficacy : Another investigation revealed that a quinoxaline derivative exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a novel therapeutic agent in treating resistant infections.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide in academic laboratories?

Answer: Synthesis optimization involves:

- Multi-step reactions : Start with nucleophilic substitution to form the sulfanyl bridge, followed by amide coupling .

- Reagent selection : Use mild bases (e.g., K2CO3) and polar aprotic solvents (e.g., acetonitrile) to minimize side reactions .

- Purification : Employ column chromatography or recrystallization to isolate intermediates and final products .

- Yield improvement : Optimize temperature (room temperature to 80°C) and reaction time (12–24 hours) based on TLC monitoring .

Q. How can researchers confirm the structural integrity and purity of synthesized N-methyl-2-(2-quinoxalinylsulfanyl)acetamide?

Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to verify quinoxaline and acetamide moieties .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

- Elemental analysis : Validate empirical formula consistency .

Q. What are the stability profiles of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide under standard laboratory conditions?

Answer:

- Thermal stability : Stable at room temperature but degrades above 150°C .

- Light sensitivity : Store in amber vials to prevent photodegradation of the quinoxaline ring .

- pH sensitivity : Avoid prolonged exposure to strong acids/bases (pH <2 or >10) to prevent hydrolysis of the sulfanyl-acetamide bond .

Q. What methodologies are recommended for initial biological activity screening of this compound?

Answer:

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

Answer:

- Functional group modifications : Replace the methyl group on the acetamide with electron-withdrawing groups (e.g., -CF3) to assess potency changes .

- Scaffold hopping : Synthesize analogs with pyridine or triazole rings instead of quinoxaline to compare activity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .

Q. How should researchers resolve contradictions in bioactivity data between structural analogs?

Answer:

- Comparative bioassays : Test all analogs under identical conditions (e.g., cell line, incubation time) .

- Solubility correction : Normalize activity data using logP values to account for bioavailability differences .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions to explain divergent results .

Q. What experimental approaches are effective for identifying biological targets of N-methyl-2-(2-quinoxalinylsulfanyl)acetamide?

Answer:

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to capture interacting proteins .

- Microarray analysis : Profile gene expression changes in treated cells to pinpoint pathways .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant enzymes .

Q. How can degradation pathways of this compound be characterized under oxidative/reductive conditions?

Answer:

- Forced degradation : Treat with H2O2 (oxidation) or NaBH4 (reduction) and monitor via LC-MS .

- Isolation of degradants : Use preparative TLC to collect byproducts for structural elucidation .

- Mechanistic studies : Employ <sup>18</sup>O-labeling or deuterated solvents to track reaction intermediates .

Q. What advanced techniques are recommended for determining the 3D structure and binding modes of this compound?

Answer:

Q. How can in silico modeling guide the optimization of pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.